molecular formula C18H25N3O3 B7917984 [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917984
M. Wt: 331.4 g/mol
InChI Key: WGPLIOAYXBYLMP-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1353973-70-2) is a synthetically designed organic compound with a molecular formula of C18H25N3O3 and a molecular weight of 331.41 g/mol . This molecule is characterized by a piperidine core substituted at the 4-position with both a 2-aminoacetyl group and a cyclopropyl-carbamic acid benzyl ester moiety . The presence of the amino-acetyl group introduces a key site for hydrogen bonding and further chemical modification, while the benzyl ester enhances the compound's lipophilicity, which can be crucial for membrane permeability in biological systems . Compounds featuring piperidine scaffolds and carbamate protections are of significant value in medicinal chemistry and drug discovery research . Structurally similar piperidine-carbamate derivatives have been investigated for a range of potential biological activities, which may suggest this compound's utility as a versatile intermediate or scaffold . Specifically, related analogs have been studied for their potential neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme targeted in cognitive disorder research . Furthermore, the structural features of this compound make it a candidate for development in antitumor research, as some piperidine-based analogs have demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cell lines . Its role may also extend to antimicrobial research, given that similar structures have shown activity against various bacterial pathogens . This product is intended for research applications as a chemical building block or pharmacological tool and is strictly for laboratory use. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLIOAYXBYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Synthesis

Step-by-Step Synthetic Procedure

Synthesis of Piperidine-4-yl-cyclopropylamine

  • Reductive Amination : Cyclopropanecarbaldehyde (1.0 equiv) and piperidin-4-amine (1.2 equiv) are stirred in methanol with sodium cyanoborohydride (1.5 equiv) at room temperature for 12 hours.

  • Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane = 1:3) to yield piperidine-4-yl-cyclopropylamine as a colorless oil (72% yield).

Carbamate Protection

  • Reaction Setup : Piperidine-4-yl-cyclopropylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. Benzyl chloroformate (1.1 equiv) is added dropwise, followed by aqueous NaHCO₃ (2.0 equiv).

  • Workup : The organic layer is separated, dried over MgSO₄, and concentrated in vacuo. The product is recrystallized from ethanol to afford the carbamate-protected intermediate (83% yield).

Acetylation and Final Product Isolation

  • Acetylation : The carbamate intermediate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. 2-Chloroacetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added at 0°C, and the mixture is stirred for 4 hours.

  • Ammonolysis : The reaction is quenched with aqueous NH₄OH (28%), and the organic layer is evaporated. The residue is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the title compound (65% yield, >98% purity).

Analytical Characterization and Validation

Spectroscopic Data

TechniqueDataSource
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.21–4.15 (m, 1H, piperidine-H), 3.89 (d, J = 12.4 Hz, 2H, NHCO), 2.81–2.75 (m, 2H, cyclopropane-H), 1.98–1.85 (m, 4H, piperidine-H)
HRMS (ESI+)m/z Calculated: 332.1961 [M+H]⁺; Found: 332.1958
IR (KBr)3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C-N)

Purity and Yield Optimization

ParameterOptimal ConditionYield Improvement
Temperature 0°C during acetylation+15%
Solvent Anhydrous DCM vs. THF+12%
Catalyst Triethylamine vs. DMAP+8%

Comparative Analysis with Related Compounds

Structural Analogues and Synthetic Challenges

Compound NameKey DifferenceYield Comparison
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl esterPiperidine substitution position65% vs. 58%
[1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl esterLack of cyclopropyl group72% vs. 65%

Source 3 highlights that the cyclopropyl group introduces steric hindrance, necessitating longer reaction times but improving metabolic stability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl ester group.

    Reduction: Reduction reactions can target the carbonyl groups or the cyclopropyl ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It can interact with various receptors, potentially modulating their activity and affecting cellular signaling pathways.

    Pathways: The compound may influence pathways such as the MAPK/ERK or PI3K/Akt/mTOR pathways, which are involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of piperidine- and pyrrolidine-derived carbamic acid esters. Key structural variations among analogs include:

  • Ring system : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Substituents: Amino-acetyl, chloro-acetyl, carboxymethyl, or trifluoromethylphenyl groups.
  • Positional isomerism : Substituent placement on the ring (e.g., piperidin-4-yl vs. pyrrolidin-2-ylmethyl).

Functional Group Analysis

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (Ref: 10-F083832) Structural difference: Replaces the piperidine ring with a pyrrolidine ring and shifts the acetylated amino group to the 2-position. This may affect target engagement or metabolic stability .

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) Structural difference: Substitutes the amino group with a chloro-acetyl moiety. Implications: The chloro group introduces electrophilicity, enabling alkylation reactions or covalent binding to biological targets. However, this may also increase toxicity risks compared to the nucleophilic amino group in the target compound .

4-[(CarboxyMethyl-cyclopropyl-aMino)-Methyl]-piperidine-1-carboxylic acid benzyl ester Structural difference: Replaces the amino-acetyl group with a carboxymethyl group. This contrasts with the amino-acetyl group, which balances basicity and hydrogen-bonding capacity .

Research Findings and Industrial Relevance

  • Discontinuation of Analogs: Several analogs, such as the pyrrolidine-based derivatives (Ref: 10-F083832, 10-F083840), are marked as discontinued .
  • Synthetic Feasibility : highlights reductive amination and esterification as key steps for related intermediates, implying analogous routes for the target compound’s synthesis .
  • Target Optimization: The amino-acetyl group in the target compound likely offers a superior balance of reactivity and safety compared to chloro- or carboxy-substituted analogs, making it a more viable candidate for therapeutic applications .

Biological Activity

[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H25N3O3
  • Molecular Weight : 317.41 g/mol

This compound features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action. These include:

  • Cholinesterase Inhibition : Compounds with piperidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition enhances cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain derivatives demonstrated cytotoxic effects and apoptosis induction in cancer cell lines, outperforming established chemotherapeutic agents .

2. Pharmacological Effects

The pharmacological effects attributed to this compound include:

  • Neuroprotective Effects : The ability to inhibit cholinesterases suggests potential applications in neuroprotection and cognitive enhancement.
  • Antitumor Activity : Evidence from case studies indicates that related compounds can induce apoptosis in various cancer cell lines, suggesting a pathway for therapeutic development in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cholinesterase InhibitionEnhanced acetylcholine levels; cognitive improvement
Anticancer ActivityInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neurodegeneration

Case Study Example

In a study published by Liu et al., a series of piperidine derivatives were tested for their ability to inhibit AChE and BuChE. The most effective compounds showed IC50 values significantly lower than those of traditional inhibitors, indicating enhanced potency .

Another study explored the anticancer properties of piperidine derivatives through a three-component reaction leading to compounds that exhibited better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor models .

Q & A

Q. What are the standard synthetic protocols for [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester?

The synthesis typically involves three key steps: (1) formation of the piperidine ring, (2) acylation at the 2-amino position, and (3) esterification with a benzyl group. For example:

  • Piperidine intermediate preparation : Start with a protected piperidine derivative (e.g., 4-aminopiperidine) and introduce the cyclopropyl-carbamic acid moiety via carbamate formation .
  • Acylation : React with 2-amino-acetyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Esterification : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl ester group .
    Critical parameters: Temperature control (<10°C during acylation), solvent purity, and catalytic agents (e.g., DMAP for esterification) are essential for yields >75% .

Q. How is the compound characterized structurally?

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR confirm the piperidine ring, cyclopropyl group, and benzyl ester. Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl CH2_2) .
    • IR : Peaks at ~1700 cm1^{-1} (C=O stretch for carbamate and ester) and ~1650 cm1^{-1} (amide C=O) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 375.2 for C20_{20}H26_{26}N2_2O4_4) .

Q. What are the critical physical properties for experimental handling?

  • Solubility : Soluble in polar aprotic solvents (DCM, DMF) but poorly soluble in water. Adjust solvent systems for biological assays (e.g., DMSO stock solutions) .
  • Stability : Stable at −20°C under inert gas but degrades upon prolonged exposure to moisture or heat (>40°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternatives to DMAP (e.g., polymer-supported catalysts) to reduce purification steps .
  • Solvent optimization : Replace DCM with ethanol for greener synthesis; yields may drop by ~10% but improve safety .
  • Kinetic studies : Use in situ FTIR or HPLC to monitor acylation progress and identify side products (e.g., over-acylated derivatives) .

Q. How do stereochemical variations impact biological activity?

The compound’s stereochemistry (e.g., R vs. S configuration at the piperidine 4-position) affects target binding.

  • Case study : (R)-isomers of similar carbamates show 3–5× higher affinity for serine proteases than (S)-isomers .
  • Methodology : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism (CD) .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC50_{50} values across studies may arise from assay conditions or compound purity.

  • Purity checks : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm >95% purity .
  • Assay standardization : Compare inhibition kinetics under identical buffer conditions (e.g., pH 7.4, 25°C) .
  • Control experiments : Include reference inhibitors (e.g., PMSF for serine proteases) to validate assay sensitivity .

Q. How is the compound’s metabolic stability evaluated in vitro?

  • Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH regeneration system) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .

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